Cas no 946320-51-0 (N-(3-methylphenyl)-2-(5-{(4-methylphenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanylacetamide)

N-(3-methylphenyl)-2-(5-{(4-methylphenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanylacetamide Chemical and Physical Properties
Names and Identifiers
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- N-(3-methylphenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
- N-(3-methylphenyl)-2-(5-{(4-methylphenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanylacetamide
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- Inchi: 1S/C19H19N5O2S2/c1-12-6-8-14(9-7-12)21-17(26)22-18-23-24-19(28-18)27-11-16(25)20-15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3,(H,20,25)(H2,21,22,23,26)
- InChI Key: LTAJGMJKUVCBFO-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC(C)=C1)(=O)CSC1=NN=C(NC(=O)NC2=CC=C(C)C=C2)S1
N-(3-methylphenyl)-2-(5-{(4-methylphenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2680-0030-1mg |
N-(3-methylphenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
946320-51-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
A2B Chem LLC | BA80589-1mg |
N-(3-methylphenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
946320-51-0 | 1mg |
$204.00 | 2024-05-20 | ||
Life Chemicals | F2680-0030-2μmol |
N-(3-methylphenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
946320-51-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2680-0030-2mg |
N-(3-methylphenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
946320-51-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 |
N-(3-methylphenyl)-2-(5-{(4-methylphenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanylacetamide Related Literature
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Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
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Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
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Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
Additional information on N-(3-methylphenyl)-2-(5-{(4-methylphenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanylacetamide
Professional Introduction to N-(3-methylphenyl)-2-(5-{(4-methylphenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanylacetamide (CAS No. 946320-51-0)
N-(3-methylphenyl-2-(5-{(4-methylphenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanylacetamide
), identified by its CAS number 946320-51-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by their intricate structural motifs, which often contribute to their potential biological activity. The presence of multiple functional groups, including amide, carbamoyl, and sulfanyl moieties, makes this compound a promising candidate for further investigation in drug discovery and development.The structural framework of N-(3-methylphenyl-2-(5-{(4-methylphenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanylacetamide (CAS No. 946320-51-0) is notable for its combination of aromatic rings and heterocyclic systems. Specifically, the molecule incorporates a thiadiazole ring system, which is well-documented for its pharmacological properties. Thiadiazoles have been extensively studied for their antimicrobial, antiviral, anti-inflammatory, and anticancer activities. The incorporation of a carbamoylamino group further enhances the molecular complexity and potential for interactions with biological targets.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. N-(3-methylphenyl-2-(5-{(4-methylphenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanylacetamide (CAS No. 946320-51-0) represents a significant advancement in this area. The compound's unique structural features suggest potential applications in treating various diseases by modulating biological pathways at the molecular level.
The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and multi-step functional group transformations, has been crucial in achieving the desired molecular architecture. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also underscore the importance of methodological innovation in drug development.
One of the most compelling aspects of N-(3-methylphenyl-2-(5-{(4-methylphenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanylacetamide (CAS No. 946320-51-0) is its potential as a lead compound for further derivatization. By modifying specific functional groups or introducing additional substituents, researchers can explore a wide range of biological activities. This flexibility makes the compound an invaluable tool for medicinal chemists seeking to develop novel therapeutic agents.
The pharmacological evaluation of this compound has revealed intriguing insights into its mechanism of action. Preliminary studies indicate that it may interact with specific enzymes or receptors involved in disease pathways. For instance, the thiadiazole moiety has been shown to exhibit inhibitory effects on certain kinases and other enzymes implicated in cancer progression. Additionally, the amide and carbamoyl groups may contribute to binding affinity by forming hydrogen bonds with biological targets.
In light of these findings, N-(3-methylphenyl-2-(5-{(4-methylphenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanylacetamide (CAS No. 946320-51-0) represents a significant step forward in the quest for new therapeutic interventions. Its unique structural features and promising pharmacological properties make it a compelling candidate for further investigation in preclinical and clinical studies. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation pharmaceuticals.
The future direction of research on N-(3-methylphenyl-2-(5-{(4-methylphenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanylacetamide (CAS No. 946320-51-0) will likely focus on optimizing its pharmacokinetic properties and exploring its potential in treating specific diseases. Advances in computational chemistry and molecular modeling will be instrumental in guiding these efforts by providing insights into how structural modifications can enhance biological activity.
In conclusion, N-(3-methylphenyl-2-(5-{(4-methylphenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanylacetamide (CAS No. 946320-51-0) is a structurally complex and biologically relevant compound with significant potential in pharmaceutical applications. Its unique combination of functional groups and promising pharmacological properties make it an attractive candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will be essential in shaping the future of medicine.
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